Cas no 1784926-43-7 (2-(1-ethyl-1H-pyrazol-5-yl)morpholine)

2-(1-ethyl-1H-pyrazol-5-yl)morpholine 化学的及び物理的性質
名前と識別子
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- 2-(1-ethyl-1H-pyrazol-5-yl)morpholine
- 1784926-43-7
- EN300-1786885
-
- インチ: 1S/C9H15N3O/c1-2-12-8(3-4-11-12)9-7-10-5-6-13-9/h3-4,9-10H,2,5-7H2,1H3
- InChIKey: XGKSIJQBKNRBGT-UHFFFAOYSA-N
- ほほえんだ: O1CCNCC1C1=CC=NN1CC
計算された属性
- せいみつぶんしりょう: 181.121512110g/mol
- どういたいしつりょう: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 39.1Ų
2-(1-ethyl-1H-pyrazol-5-yl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786885-10.0g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 10g |
$6390.0 | 2023-05-26 | ||
Enamine | EN300-1786885-0.1g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 0.1g |
$1307.0 | 2023-09-19 | ||
Enamine | EN300-1786885-0.25g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 0.25g |
$1366.0 | 2023-09-19 | ||
Enamine | EN300-1786885-1g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 1g |
$1485.0 | 2023-09-19 | ||
Enamine | EN300-1786885-1.0g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 1g |
$1485.0 | 2023-05-26 | ||
Enamine | EN300-1786885-2.5g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 2.5g |
$2912.0 | 2023-09-19 | ||
Enamine | EN300-1786885-5.0g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 5g |
$4309.0 | 2023-05-26 | ||
Enamine | EN300-1786885-10g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 10g |
$6390.0 | 2023-09-19 | ||
Enamine | EN300-1786885-0.5g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 0.5g |
$1426.0 | 2023-09-19 | ||
Enamine | EN300-1786885-0.05g |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine |
1784926-43-7 | 0.05g |
$1247.0 | 2023-09-19 |
2-(1-ethyl-1H-pyrazol-5-yl)morpholine 関連文献
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
2-(1-ethyl-1H-pyrazol-5-yl)morpholineに関する追加情報
Introduction to 2-(1-ethyl-1H-pyrazol-5-yl)morpholine (CAS No. 1784926-43-7)
2-(1-ethyl-1H-pyrazol-5-yl)morpholine (CAS No. 1784926-43-7) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, exhibits a combination of morpholine and pyrazole functionalities, making it a valuable candidate for various biological and therapeutic applications.
The molecular formula of 2-(1-ethyl-1H-pyrazol-5-yl)morpholine is C10H15N3O, with a molecular weight of approximately 193.24 g/mol. The compound's structure consists of a morpholine ring attached to a pyrazole ring via an ethyl group, which imparts distinct chemical and physical properties. The morpholine ring is known for its ability to form hydrogen bonds and its solubility in both polar and non-polar solvents, while the pyrazole ring is associated with various biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.
Recent studies have highlighted the potential of 2-(1-ethyl-1H-pyrazol-5-yl)morpholine in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-(1-ethyl-1H-pyrazol-5-yl)morpholine has shown potential as an analgesic agent. Research conducted at the University of California, San Francisco, found that this compound effectively reduces pain sensitivity in animal models of neuropathic pain. The mechanism of action is believed to involve the modulation of ion channels and neurotransmitter systems involved in pain signaling.
The pharmacokinetic profile of 2-(1-ethyl-1H-pyrazol-5-yl)morpholine has also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound has good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, with a half-life that allows for once-daily dosing in preclinical models.
Safety and toxicity assessments are crucial for any potential therapeutic agent. Preclinical studies have shown that 2-(1-ethyl-1H-pyrazol-5-yl)morpholine exhibits low toxicity at therapeutic doses. In vitro cytotoxicity assays using human cell lines demonstrated minimal cytotoxic effects, and in vivo studies in rodents did not reveal significant adverse effects at doses up to 500 mg/kg. These findings suggest that this compound has a favorable safety profile, which is essential for further clinical development.
The synthetic route for preparing 2-(1-ethyl-1H-pyrazol-5-yl)morpholine has been well-documented in the literature. A common approach involves the reaction of 1-methylpyrazole with an appropriate morpholine derivative under mild conditions. This synthetic method is scalable and can be readily adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 2-(1-ethyl-1H-pyrazol-5-yl)morpholine (CAS No. 1784926-43-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique combination of morpholine and pyrazole functionalities confers valuable biological activities, including anti-inflammatory and analgesic properties. Ongoing research continues to explore its therapeutic potential, with promising results from preclinical studies suggesting its suitability for further clinical development.
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